4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DQP-1105 involves multiple steps, starting with the preparation of the quinoline and pyrazoline intermediates. The key steps include:
Formation of the quinoline intermediate: This involves the reaction of 4-bromobenzaldehyde with aniline derivatives under acidic conditions to form the quinoline ring.
Formation of the pyrazoline intermediate: This involves the reaction of the quinoline intermediate with hydrazine hydrate and ethyl acetoacetate under reflux conditions.
Coupling of intermediates: The quinoline and pyrazoline intermediates are then coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, DQP-1105
Industrial Production Methods
Industrial production of DQP-1105 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
DQP-1105 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
DQP-1105 has several scientific research applications, including:
Neuroscience: It is used to study the role of NMDA receptors in synaptic transmission and plasticity.
Pharmacology: It helps in understanding the pharmacological properties of NMDA receptor antagonists.
Drug Development: It serves as a lead compound for developing new drugs targeting NMDA receptors.
Neurodegenerative Diseases: It is used in research related to diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
DQP-1105 exerts its effects by noncompetitively inhibiting NMDA receptors containing GluN2C and GluN2D subunits. It binds to a site on the receptor that is distinct from the glutamate and glycine binding sites, preventing the conformational change necessary for channel opening. This inhibition is voltage-independent and cannot be overcome by increasing concentrations of coagonists .
Comparison with Similar Compounds
Similar Compounds
DQP-2209: Another noncompetitive NMDA receptor antagonist with similar selectivity for GluN2C and GluN2D subunits.
Ifenprodil: A competitive NMDA receptor antagonist with selectivity for GluN2B subunits.
MK-801: A noncompetitive NMDA receptor antagonist with broad selectivity for various NMDA receptor subunits
Uniqueness
DQP-1105 is unique due to its high selectivity for GluN2C and GluN2D subunits, making it a valuable tool for studying these specific receptor subtypes. Its noncompetitive mechanism of action also distinguishes it from other NMDA receptor antagonists .
Properties
Molecular Formula |
C29H24BrN3O4 |
---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
InChI Key |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=O)N=C2C=C1)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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